
2-chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-5-nitrobenzamide
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Description
2-chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C20H16ClFN2O6S and its molecular weight is 466.86. The purity is usually 95%.
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Biological Activity
The compound 2-chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-5-nitrobenzamide is a synthetic organic molecule with potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H18ClFNO4S, with a molecular weight of approximately 395.87 g/mol. It features a complex structure that includes a chloro group, a nitro group, and a sulfonyl moiety, which are known to contribute to its biological activity.
The biological activity of this compound is hypothesized to arise from several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with various enzymes, potentially inhibiting their activity and leading to altered metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors in the body, modulating their activity and influencing physiological responses.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal pathogens, suggesting that this compound may exhibit antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For example, studies have demonstrated that sulfonamide derivatives possess broad-spectrum antibacterial effects. The presence of the nitro group in the structure could enhance this activity by facilitating electron transfer processes that disrupt microbial cell integrity.
Anticancer Potential
There is emerging evidence suggesting that compounds containing nitro and sulfonyl groups can exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on related compounds have shown promising results against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | |
HeLa (Cervical Cancer) | 8.0 |
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial properties of nitro-substituted benzamides reported significant inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity Against Cancer Cells : Another investigation into similar compounds indicated that they could induce cytotoxic effects in various cancer cell lines, with mechanisms involving oxidative stress and mitochondrial dysfunction.
Properties
IUPAC Name |
2-chloro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O6S/c1-12-9-14(5-7-17(12)22)31(28,29)19(18-3-2-8-30-18)11-23-20(25)15-10-13(24(26)27)4-6-16(15)21/h2-10,19H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLNNMVACZWHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.